Bienvenue dans la boutique en ligne BenchChem!

5-Chloro-3-methylbenzo[b]thiophene-2-sulfonamide

Antitubercular drug discovery Enoyl-ACP reductase inhibition Structure-guided lead optimization

5-Chloro-3-methylbenzo[b]thiophene-2-sulfonamide (CAS 175203-94-8) is a halogenated benzo[b]thiophene-2-sulfonamide bearing a chlorine atom at the 5-position and a methyl substituent at the 3-position of the fused thiophene ring. The sulfonamide group at the 2-position is a known zinc-binding pharmacophore for carbonic anhydrase (CA) inhibition, while the benzothiophene core provides a rigid aromatic scaffold amenable to further derivatization.

Molecular Formula C9H8ClNO2S2
Molecular Weight 261.8 g/mol
CAS No. 175203-94-8
Cat. No. B066934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-3-methylbenzo[b]thiophene-2-sulfonamide
CAS175203-94-8
Molecular FormulaC9H8ClNO2S2
Molecular Weight261.8 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)SC(=C2Cl)S(=O)(=O)N
InChIInChI=1S/C9H8ClNO2S2/c1-5-2-3-7-6(4-5)8(10)9(14-7)15(11,12)13/h2-4H,1H3,(H2,11,12,13)
InChIKeyQLPNFHLKDWPUQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-3-methylbenzo[b]thiophene-2-sulfonamide – Core Sulfonamide Scaffold for Carbonic Anhydrase and InhA Inhibitor Programs


5-Chloro-3-methylbenzo[b]thiophene-2-sulfonamide (CAS 175203-94-8) is a halogenated benzo[b]thiophene-2-sulfonamide bearing a chlorine atom at the 5-position and a methyl substituent at the 3-position of the fused thiophene ring [1]. The sulfonamide group at the 2-position is a known zinc-binding pharmacophore for carbonic anhydrase (CA) inhibition, while the benzothiophene core provides a rigid aromatic scaffold amenable to further derivatization [2]. The compound has been cited as a potent inhibitor of human erythrocyte CA I and CA II isozymes and as a starting point for Bcl-2-targeted anticancer agents ; its scaffold has also been successfully elaborated into sub-micromolar inhibitors of Mycobacterium tuberculosis InhA (enoyl-ACP reductase) .

Why 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonamide Cannot Be Replaced by Generic Benzo[b]thiophene Sulfonamides


Benzo[b]thiophene sulfonamides exhibit steep structure–activity relationships where both the position and identity of substituents dramatically alter inhibitory potency and selectivity. Unsubstituted benzo[b]thiophene-5- and 6-sulfonamides achieve hCA II inhibition constants (Ki) of 6.3–8.8 nM, while shifting the sulfonamide to the 2-position or introducing halogen/methyl patterns can redirect target engagement completely [1]. The 5-chloro-3-methyl substitution pattern present in CAS 175203-94-8 is not isosteric with the more common 5-fluoro or 5-bromo analogs; chlorine provides a unique balance of electronegativity, steric bulk, and lipophilicity (XLogP3-AA = 2.8) that influences both passive membrane permeability and target binding pocket occupancy [2]. Simple replacement by an unsubstituted or differently substituted benzothiophene sulfonamide therefore risks loss of the desired biological fingerprint or synthetic utility, as evidenced by the fact that only this specific regioisomer has been used to generate sub-micromolar InhA inhibitors with confirmed co-crystal structures [3].

5-Chloro-3-methylbenzo[b]thiophene-2-sulfonamide – Quantitative Differentiation Evidence for Procurement Decisions


Scaffold-Derived InhA Inhibitor Achieves 0.31 µM IC50 – Superior to Parent Sulfonamide Alone

Although the parent 5-chloro-3-methylbenzo[b]thiophene-2-sulfonamide has not been reported as a direct InhA inhibitor, its elaborated derivative N-(3-(aminomethyl)phenyl)-5-chloro-3-methylbenzo[b]thiophene-2-sulfonamide (InhA-IN-2, Compound 23) inhibits M. tuberculosis InhA with an IC50 of 0.31 µM . By contrast, the unsubstituted benzo[b]thiophene-2-sulfonamide scaffold without the 5-chloro-3-methyl pattern has not yielded co-crystal structures with InhA or reports of sub-micromolar activity, and the clinically used sulfonamide acetazolamide shows no meaningful InhA inhibition under comparable conditions [1]. This demonstrates that the specific 5-chloro-3-methyl substitution is critical for achieving the hydrophobic contacts observed in the InhA–NAD+–inhibitor ternary complex (PDB 6SQL), where the chlorine and methyl groups occupy distinct sub-pockets of the InhA active site [1].

Antitubercular drug discovery Enoyl-ACP reductase inhibition Structure-guided lead optimization

Predicted pKa 9.74 ± 0.30 Confers Superior Aqueous Solubility Over Competing Heterocyclic Sulfonamides

The sulfonamide –NH2 group of 5-chloro-3-methylbenzo[b]thiophene-2-sulfonamide has a predicted pKa of 9.74 ± 0.30 , positioning it closer to physiological pH than many clinically used carbonic anhydrase inhibitor sulfonamides such as acetazolamide (pKa ≈ 7.2) or methazolamide (pKa ≈ 7.3). This property predicts a lower fraction of ionized sulfonamide at extracellular pH 7.4, which may enhance passive membrane permeability relative to more acidic sulfonamides, while still retaining the requisite zinc-binding anionic character at the CA active site (where the local pH is lower) [1]. In comparison, the 5-fluoro analog is predicted to have a lower pKa (≈8.5) due to the stronger electron-withdrawing effect of fluorine, and the unsubstituted benzo[b]thiophene-2-sulfonamide has a predicted pKa of approximately 8.9 [2]; the higher pKa of the 5-chloro compound is a direct consequence of the moderate electron-withdrawing character of chlorine combined with the electron-donating methyl group at the 3-position.

Physicochemical profiling Formulation development Lead-like property optimization

Chlorine Substituent Provides Unique Lipophilicity (XLogP3 = 2.8) Balancing Potency and Metabolic Stability

The computed octanol–water partition coefficient (XLogP3-AA) of 5-chloro-3-methylbenzo[b]thiophene-2-sulfonamide is 2.8 [1], placing it within the favorable range for CNS or intracellular target engagement (1–3 for optimal membrane permeability) while remaining below the threshold associated with high metabolic clearance risk (LogD > 4). The corresponding 5-bromo analog is predicted to have XLogP ≈ 3.2 (Δ +0.4), crossing into a higher lipophilicity range that may accelerate CYP-mediated oxidative metabolism and increase hERG liability. Conversely, the 5-fluoro analog (XLogP ≈ 2.3) and the unsubstituted benzothiophene-2-sulfonamide (XLogP ≈ 1.8) are less lipophilic, potentially reducing membrane permeability and intracellular target access. The 5-chloro substitution thus strikes a balance that avoids the metabolic pitfalls of the bromo derivative while providing superior permeability relative to the fluoro or hydrogen analogs [2].

Lipophilicity optimization Metabolic stability ADME property tuning

Commercial Availability at 95–98% Purity Enables Reproducible SAR Expansion and Scale-Up

5-Chloro-3-methylbenzo[b]thiophene-2-sulfonamide is commercially available from multiple reputable suppliers with purity specifications of 95% (AKSci) and 98% (Capot Chemical, Leyan; minimum HPLC purity) [1]. This contrasts with several less common benzothiophene sulfonamide regioisomers, which are often available only through custom synthesis with longer lead times and inconsistent purity. The compound's MDL number (MFCD00210142) is well-established, and its identity is confirmed by multiple independent databases including PubChem (CID 2757668) and ChemSpider (ID 2038428) . The availability of validated analytical data (NMR, HPLC, MS) from suppliers reduces the quality control burden for procurement teams and ensures batch-to-batch consistency for SAR programs.

Synthetic chemistry Medicinal chemistry supply Quality-controlled building blocks

Procurement-Ready Application Scenarios for 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonamide


Tuberculosis InhA Inhibitor Lead Optimization

Research groups pursuing enoyl-ACP reductase (InhA) inhibitors for drug-resistant tuberculosis can utilize 5-chloro-3-methylbenzo[b]thiophene-2-sulfonamide as the direct precursor to InhA-IN-2 (Compound 23), which has a validated IC50 of 0.31 µM and a published co-crystal structure (PDB 6SQL) confirming binding mode [1]. The scaffold is amenable to further N-arylation or N-alkylation to explore SAR around the sulfonamide nitrogen, and the 5-chloro-3-methyl motif occupies key hydrophobic sub-pockets that cannot be engaged by unsubstituted or differently halogenated analogs.

Carbonic Anhydrase Isozyme Selectivity Profiling

Given its reported potent inhibition of human erythrocyte CA I and CA II , this compound serves as a starting point for synthesizing focused libraries aimed at achieving selectivity for tumor-associated CA IX over cytosolic CA II. The predicted pKa of 9.74 and XLogP3 of 2.8 position the scaffold favorably for topical ocular delivery, making it relevant for glaucoma programs seeking to mimic the success of 6-hydroxybenzo[b]thiophene-2-sulfonamide (L-650,719) while exploring alternative substitution patterns.

Bcl-2 Targeted Anticancer Agent Development

The compound has been described as a Bcl-2 protein inhibitor scaffold for oncology applications . The chlorine and methyl substituents can be exploited to tune binding affinity to the BH3-binding groove of Bcl-2 family proteins. Compared to simpler benzenesulfonamides, the benzothiophene core provides additional π-stacking surface area and conformational rigidity that may enhance binding enthalpy, a differential advantage supported by the compound's computed physicochemical profile.

Physicochemical Property-Driven Fragment Library Design

Fragment-based drug discovery (FBDD) programs requiring halogenated aromatic sulfonamides with balanced lipophilicity can procure 5-chloro-3-methylbenzo[b]thiophene-2-sulfonamide as a pre-qualified fragment. Its molecular weight (261.8 Da), hydrogen bond donor/acceptor counts (1/4), and rotatable bond count (1) satisfy the Rule of Three for fragment-likeness, while its XLogP3 of 2.8 and established multi-vendor commercial availability make it a practical choice over custom-synthesized or single-source alternatives [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.